molecular formula C10H13NO3 B12994488 (R)-3-Amino-2-(2-hydroxybenzyl)propanoic acid

(R)-3-Amino-2-(2-hydroxybenzyl)propanoic acid

Cat. No.: B12994488
M. Wt: 195.21 g/mol
InChI Key: DHFUBHAYIQKANW-MRVPVSSYSA-N
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Description

®-3-Amino-2-(2-hydroxybenzyl)propanoic acid is a chiral amino acid derivative characterized by the presence of an amino group, a hydroxybenzyl group, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-2-(2-hydroxybenzyl)propanoic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the reduction of N-aryl aminoamides to produce N-aryl-N’-(2-hydroxybenzyl)ethylenediamine derivatives . Another approach includes the use of serine-derived ligands to construct chiral frameworks .

Industrial Production Methods

Industrial production methods for ®-3-Amino-2-(2-hydroxybenzyl)propanoic acid often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of immobilized catalysts can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-2-(2-hydroxybenzyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxybenzyl group can be oxidized to form corresponding quinones.

    Reduction: Reduction of the amino group can lead to the formation of secondary amines.

    Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include quinones, secondary amines, and various substituted derivatives depending on the specific reaction conditions .

Mechanism of Action

The mechanism of action of ®-3-Amino-2-(2-hydroxybenzyl)propanoic acid involves its interaction with specific molecular targets and pathways. The hydroxybenzyl group can form hydrogen bonds with active sites of enzymes, while the amino group can participate in electrostatic interactions. These interactions can modulate enzyme activity and influence various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    (S)-3-Amino-2-(2-hydroxybenzyl)propanoic acid: The enantiomer of the compound with different stereochemistry.

    2-Hydroxybenzylamine: Lacks the propanoic acid moiety but shares the hydroxybenzyl group.

    3-Amino-2-hydroxypropanoic acid: Lacks the benzyl group but has similar functional groups.

Uniqueness

®-3-Amino-2-(2-hydroxybenzyl)propanoic acid is unique due to its specific combination of functional groups and chiral center, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

(2R)-2-(aminomethyl)-3-(2-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C10H13NO3/c11-6-8(10(13)14)5-7-3-1-2-4-9(7)12/h1-4,8,12H,5-6,11H2,(H,13,14)/t8-/m1/s1

InChI Key

DHFUBHAYIQKANW-MRVPVSSYSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C[C@H](CN)C(=O)O)O

Canonical SMILES

C1=CC=C(C(=C1)CC(CN)C(=O)O)O

Origin of Product

United States

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